molecular formula C17H13NO2 B11853033 2-Methyl-6-phenylquinoline-3-carboxylic acid

2-Methyl-6-phenylquinoline-3-carboxylic acid

Katalognummer: B11853033
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: FBSQRIXNJVUFQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-phenylquinoline-3-carboxylic acid (CAS 92513-33-2) is an organic compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . This quinoline derivative is of significant interest in medicinal chemistry, particularly in the field of oncology research. Quinoline-based compounds are recognized as important pharmacophores in the development of histone deacetylase (HDAC) inhibitors, which are a prominent class of anticancer agents . The specific structural motif of a phenyl-substituted quinoline is frequently employed as a "cap" group in the design of these inhibitors, intended to interact with the hydrophobic regions at the entrance of the HDAC enzyme's active site . Inhibition of HDACs can lead to cell cycle arrest and the promotion of apoptosis (programmed cell death) in cancer cells, making it a valuable mechanism for anticancer drug discovery . Furthermore, the quinoline scaffold is a privileged structure in drug discovery, with derivatives explored for a wide range of pharmacological activities beyond oncology, including as antimalarial, antibacterial, and antifungal agents . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in biological assays. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H13NO2

Molekulargewicht

263.29 g/mol

IUPAC-Name

2-methyl-6-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)10-14-9-13(7-8-16(14)18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20)

InChI-Schlüssel

FBSQRIXNJVUFQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C2C=C(C=CC2=N1)C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism

  • Cleavage of 5-phenylisatin to form the calcium salt of 5-phenylisatic acid in the presence of calcium hydroxide.

  • Condensation with chloroacetone at 80–90°C for 4–5 hours, yielding 6-phenyl-3-hydroxy-2-methylquinoline-4-carboxylic acid.

  • Decarboxylation via heating in nitrobenzene to remove CO₂, producing 3-hydroxy-2-methyl-6-phenylquinoline.

Key Parameters

ParameterValue/Description
SolventDioxane/ethanol mixture
BaseCalcium hydroxide (milk of lime)
Temperature80–90°C
Reaction Time5 hours
Yield92% (after purification)

Purification : The crude product is dissolved in sodium carbonate solution, filtered, and reprecipitated with hydrochloric acid.

Cyclization of Substituted Anilines with Ethyl Acetoacetate

A scalable route involves cyclizing substituted anilines with ethyl acetoacetate. Adapted from procedures for analogous quinolines, this method proceeds as follows:

Synthetic Pathway

  • Suzuki Coupling : 3-Bromobenzaldehyde reacts with phenylboronic acid to introduce the phenyl group.

  • Reduction : Zinc dust reduces the nitro group to an amine, yielding substituted o-aminobenzaldehyde.

  • Cyclization : The amine reacts with ethyl acetoacetate in the presence of p-toluenesulfonic acid at 100°C.

  • Hydrolysis : The ester intermediate is hydrolyzed with 5% NaOH to the carboxylic acid.

Optimization Insights

  • Catalyst : p-Toluenesulfonic acid enhances cyclization efficiency.

  • Yield : 65–78% for the cyclization step.

Comparative Analysis of Methods

MethodYield (%)ScalabilityComplexityKey Advantage
5-Phenylisatin Condensation92HighModerateHigh purity, fewer steps
Aniline Cyclization65–78ModerateHighModular substrate variation
Halogen-Acetone Approach85–90*IndustrialLowShort reaction time

*Estimated from analogous syntheses.

Industrial and Laboratory Considerations

Scalability

  • The 5-phenylisatin method is preferred for industrial use due to high yields and minimal byproducts.

  • Cyclization routes require stringent temperature control to avoid decarboxylation.

Purification Challenges

  • Silica gel chromatography is ineffective for polar intermediates; recrystallization from DMSO/water is standard .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Methyl-6-Phenylchinolin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-3-carbonsäure ergeben, während die Reduktion Chinolin-3-methanol erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a quinoline ring system with a carboxylic acid functional group, featuring a methyl group and a phenyl group that influence its reactivity and biological activity. Its molecular formula is C17H15NC_{17}H_{15}N with a molecular weight of approximately 263.29 g/mol. The unique arrangement of functional groups in 2-Methyl-6-phenylquinoline-3-carboxylic acid contributes to its diverse applications.

Pharmaceutical Applications

1. Anticancer Activity:
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit multidrug resistance protein 2 (MRP2), which is crucial in cancer treatment as it affects drug efficacy. For instance, novel quinoline analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .

2. Antibacterial Properties:
The antibacterial activity of quinoline derivatives has also been explored extensively. Compounds similar to this compound have shown effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds can enhance their antibacterial potency, making them potential candidates for developing new antibiotics .

3. P-Glycoprotein Inhibition:
Recent studies have focused on the role of quinoline derivatives as P-glycoprotein inhibitors. These compounds can potentially reverse drug resistance in cancer therapies by inhibiting the efflux of chemotherapeutic agents from cancer cells . The ability of this compound to interact with P-glycoprotein suggests its utility in enhancing the effectiveness of existing cancer treatments.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

  • Cytotoxicity Evaluation: A study evaluated various quinoline derivatives' cytotoxicity against ovarian carcinoma cell lines, revealing that specific structural features significantly influence their effectiveness as MRP inhibitors .
  • Antibacterial Screening: Another investigation assessed the antibacterial properties of synthesized quinolone derivatives against multiple strains, demonstrating that certain modifications enhanced their activity against resistant bacterial strains .

These findings underscore the compound's potential across multiple therapeutic areas.

Wirkmechanismus

The mechanism of action of 2-Methyl-6-phenylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition or activation of specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects: The presence of halogens (Cl, Br, F) at position 6 increases molecular weight and may enhance bioactivity via electronic effects. For example, 6-chloro derivatives (e.g., 312758-85-3) are ~34 g/mol heavier than the non-halogenated target compound .
  • Phenyl Group Positioning: The phenyl group at position 6 in the target compound contrasts with analogs like 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid, where the phenyl is at position 2. This positional variance likely alters steric interactions in biological targets .

Neurokinin-3 Receptor Antagonism

  • Chloro Derivatives: 6-Chloro-2-methylquinoline-3-carboxylic acid (92513-40-1) may mimic the target compound’s interactions but with enhanced electrophilicity due to the Cl substituent .

Kinase Inhibition

Solubility and Stability Trends

  • Trifluoromethyl Derivatives: Compounds like 2-methoxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (2137551-53-0) exhibit reduced solubility compared to the target compound due to the hydrophobic CF₃ group .
  • Hydroxyquinoline Analogs: 6-Hydroxyquinoline-3-carboxylic acid (6972-86-7) shows higher aqueous solubility than the target compound, attributed to the polar hydroxyl group .

Biologische Aktivität

2-Methyl-6-phenylquinoline-3-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

The chemical structure of this compound can be described as follows:

Property Details
CAS Number 92513-33-2
Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
IUPAC Name This compound
Melting Point Not specified in available literature

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting that structural modifications enhance its antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that derivatives of quinoline compounds, including this compound, showed cytotoxic effects against human cancer cell lines. Specifically, it has been reported that certain analogs exhibit mechanisms similar to tubulin-binding drugs, indicating potential as antimitotic agents .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The compound's ability to inhibit P-glycoprotein (P-gp) efflux in multidrug-resistant cells has been documented, suggesting a pathway for overcoming drug resistance in cancer therapy . Additionally, the structural features of the compound play a crucial role in its binding affinity to specific enzymes and receptors .

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of several quinoline derivatives, including this compound. Results indicated that modifications at the ortho-position significantly influenced activity against E. coli and S. aureus, with some derivatives showing enhanced potency compared to traditional antibiotics .
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on mouse macrophage cell lines (RAW 264.7). The findings revealed low cytotoxicity levels, suggesting a favorable safety profile for further development as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-6-phenylquinoline-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of quinoline-3-carboxylic acid derivatives often employs Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) to introduce formyl or acetyl groups at the C3 position of the quinoline core. For example, 2-chloro-3-formyl quinolines can be synthesized via cyclization of substituted anilines with β-chloro-vinyl aldehydes under controlled temperatures (60–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent) and inert atmospheres to minimize side reactions like over-halogenation . Post-synthetic hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH (reflux, 4–6 hours) is critical for generating the carboxylic acid moiety .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (a related compound) was characterized via single-crystal diffraction, revealing a planar quinoline ring with a dihedral angle of 85.2° between the phenyl and quinoline planes . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals include the carboxylic proton (δ ~12–14 ppm, broad) and methyl groups (δ ~2.5 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (carboxylic acid: ~1680–1720 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of the carboxylic acid group can occur. Stability tests indicate no degradation under dry conditions for ≥12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or pharmacological activity often arise from variations in assay conditions. For example:

  • Antimicrobial assays : Use standardized inoculum sizes (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to avoid false positives/negatives. A study on ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates showed MIC values of 8–32 µg/mL against S. aureus, but results varied with agar dilution vs. broth microdilution methods .
  • Pharmacokinetics : Differences in metabolic stability (e.g., CYP450 interactions) can be addressed using liver microsome assays (e.g., human/rat, 37°C, NADPH cofactor) to quantify half-life (t₁/₂) and intrinsic clearance .

Q. What mechanistic insights support the compound’s potential as a PI3Kδ inhibitor?

Quinoline-3-carboxylic acids exhibit PI3Kδ inhibition via binding to the ATP pocket. Structural analogs like AMG319 (a quinoline derivative) showed IC₅₀ values of 0.3 nM against PI3Kδ in enzyme assays. Key interactions include:

  • Hydrogen bonding between the carboxylic acid and Lys778.
  • Hydrophobic interactions of the phenyl group with Val827.
    Docking studies (e.g., Glide SP mode) and mutagenesis assays (e.g., Lys779Ala) validate these interactions .

Q. How can structure-activity relationships (SARs) be explored for optimizing pharmacological activity?

Systematic SAR studies involve:

  • Substitution at C6 : Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability. For example, 6-fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid showed a 3-fold increase in plasma stability compared to non-fluorinated analogs .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazole or acyl sulfonamide groups improves membrane permeability (e.g., PAMPA assay logPe > −5.0) .

Q. What analytical strategies address spectral data contradictions from different synthetic routes?

Contradictions in NMR or mass spectra may arise from residual solvents, tautomerism, or polymorphic forms. Mitigation strategies include:

  • HPLC-PDA purity checks : Ensure ≥95% purity (C18 column, acetonitrile/water gradient).
  • Dynamic NMR : Resolve tautomerism by variable-temperature experiments (e.g., 25–80°C).
  • Powder XRD : Identify polymorphs, as seen in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (monoclinic vs. triclinic forms) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point250°C (dec.)[3]
Solubility (DMSO)≥10 mg/mL[12]
LogP (Predicted)3.2 ± 0.4 (ChemAxon)[18]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.